
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclobutyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclobutyl)methanone is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields of research.
Scientific Research Applications
Synthesis and Structural Analysis
- Research dedicated to the synthesis and characterization of compounds through condensation reactions, highlighting the unexpected formation of products with potential antimicrobial and antioxidant activities. The study provides insights into the mechanisms of chemical transformations and the synthetic methods for obtaining substituted cyclohexanol derivatives (Rusnac et al., 2020).
Biological Applications
- A study on the synthesis of novel thiosemicarbazone derivatives from related compounds demonstrated their influence on the levels of vitamins and malondialdehyde in rats, suggesting a potential for inducing oxidative stress (Karatas et al., 2006).
- The antimicrobial activity of new 4-pyrrolidin-3-cyanopyridine derivatives has been evaluated, with certain derivatives showing significant activity against a range of bacteria (Bogdanowicz et al., 2013).
Chemical Properties and Reactions
- Investigations into the cyclization reactions involving 3-bromopyridine derivatives have provided valuable pathways for synthesizing complex heterocycles, contributing to the development of new methodologies in organic synthesis (Cho & Kim, 2008).
Potential Anticancer and Antimicrobial Agents
- Several studies have focused on the synthesis of derivatives and their evaluation as potential anticancer and antimicrobial agents, revealing some compounds with promising activity profiles (Gouhar & Raafat, 2015); (Sriram et al., 2006).
Molecular Docking and Theoretical Studies
- Theoretical studies, including molecular docking, have been applied to understand the interactions between synthesized compounds and biological targets, guiding the design of molecules with enhanced biological activities (Katariya et al., 2021).
Mechanism of Action
5-Bromopyridin-2-yl
This is a pyridine derivative. Pyridines are aromatic compounds that are often used as building blocks in the synthesis of various drugs due to their ability to readily form bonds with other atoms, allowing for a wide variety of chemical modifications .
Pyrrolidin-1-yl
Pyrrolidine is a cyclic amine, and its derivatives are found in many natural alkaloids and pharmaceuticals. They often exhibit biological activity and are used in drug discovery .
properties
IUPAC Name |
[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c15-11-4-5-13(16-8-11)19-12-6-7-17(9-12)14(18)10-2-1-3-10/h4-5,8,10,12H,1-3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFUOUKDYNJLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)OC3=NC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclobutyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

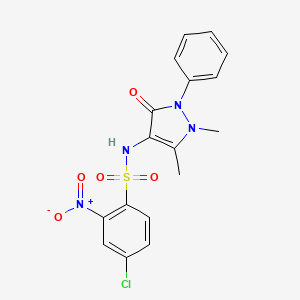
![3,4-dimethyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2635627.png)

![Methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2635631.png)

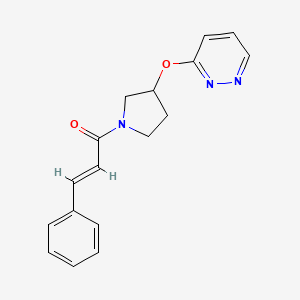
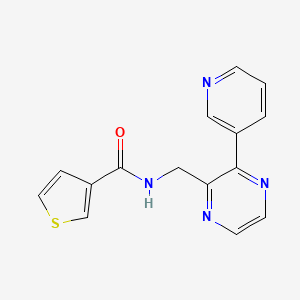
![N-(4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}phenyl)acetamide](/img/structure/B2635638.png)
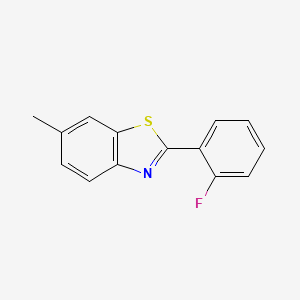
![1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline](/img/structure/B2635641.png)
![2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2635642.png)
![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2635644.png)
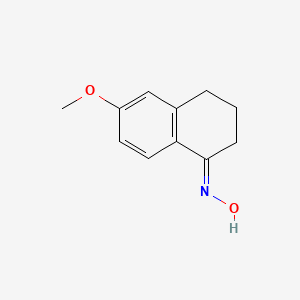
![1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2635647.png)